molecular formula C11H13BrFNO B7895529 (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7895529
M. Wt: 274.13 g/mol
InChI Key: KMGALSLGLBJYCJ-SNVBAGLBSA-N
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Description

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a 2-bromo-4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-4-fluorobenzyl bromide and ®-pyrrolidin-3-ol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products depend on the specific reactions:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral auxiliary or catalyst.

Biology

    Enzyme Inhibition: It can be used to study enzyme inhibition due to its structural similarity to natural substrates.

    Receptor Binding Studies: Its interaction with biological receptors can be explored to understand binding affinities and mechanisms.

Medicine

    Drug Development:

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use in developing agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological molecules. Its mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
  • (3R)-1-[(2-bromo-4-methylphenyl)methyl]pyrrolidin-3-ol
  • (3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-2-ol

Uniqueness

  • Substitution Pattern : The specific substitution of bromine and fluorine on the phenyl ring imparts unique electronic and steric properties.
  • Chirality : The (3R) configuration provides specific interactions with chiral environments in biological systems, making it distinct from its (3S) counterpart.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.

Biological Activity

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol is a compound belonging to the pyrrolidine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrFNOC_{11}H_{13}BrFNO with a molecular weight of 274.13 g/mol. The compound features a pyrrolidine ring substituted with a 2-bromo-4-fluorobenzoyl group and a hydroxyl group at the 3-position.

PropertyValue
Molecular FormulaC₁₁H₁₃BrFNO
Molecular Weight274.13 g/mol
CAS Number1567858-14-3
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has demonstrated potential in:

  • Enzyme Inhibition : It may inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.
  • Receptor Modulation : The compound can modulate receptor signaling pathways, potentially influencing physiological responses such as neurotransmission or hormone regulation.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, including:

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures exhibit potent inhibitory effects on cancer cell lines. For instance, related pyrrolidine derivatives have demonstrated IC50 values in the nanomolar range against various tumor models .
  • Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can act against bacterial strains, showing potential for development as antibacterial agents .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of pyrrolidine derivatives similar to this compound. The results showed significant tumor growth inhibition in xenograft models, with treatment leading to a mean tumor growth inhibition (TGI) of over 80% in specific cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of related compounds found that they effectively inhibited key metabolic enzymes involved in cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency .

Properties

IUPAC Name

(3R)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGALSLGLBJYCJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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